(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Description
Oxane Ring Configurations:
- C2 (S) : Governs the spatial orientation of the carboxylic acid and 4-nitrophenoxy groups.
- C4 (S) : Determines the equatorial positioning of the hydroxyl group.
- C5 (R) : Influences the spatial arrangement of the (2-hydroxyacetyl)amino group.
- C6 (R) : Directs the axial attachment of the trihydroxypropyl side chain.
Trihydroxypropyl Side Chain:
- C1' (R) and C2' (R) : Establish a three-dimensional scaffold critical for intermolecular hydrogen bonding.
The stereochemical complexity is evident in its NMR data , where distinct coupling constants (e.g., J5,6 = 9.8 Hz) confirm the axial-equatorial relationships of substituents.
Functional Group Characterization
The molecule integrates six functional groups that dictate its physicochemical behavior:
| Functional Group | Role | Position |
|---|---|---|
| Carboxylic acid | Acidic proton donor; participates in salt formation | C2 |
| 4-Nitrophenoxy ether | Electron-deficient aromatic system; enables π-π stacking interactions | C2 |
| Secondary hydroxyl | Hydrogen bond donor; enhances solubility in polar solvents | C4 |
| (2-Hydroxyacetyl)amino | Amide linkage with adjacent hydroxyl; stabilizes supramolecular assemblies | C5 |
| Trihydroxypropyl | Polyol side chain; mediates hydration and cross-linking | C6 |
| Oxane ring oxygen | Ether oxygen; contributes to ring conformation and stability | Core |
The 4-nitrophenoxy group is particularly notable for its role in reduction-responsive systems, where the nitro group (-NO2) can be reduced to an amine (-NH2) under specific conditions, altering the molecule’s self-assembly properties.
Comparative Structural Analysis with Neuraminic Acid Derivatives
Neuraminic Acid Framework:
Neuraminic acid (5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid ) is a nine-carbon amino sugar with a carboxyl group at C1 and an amino group at C5. Its derivatives, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are critical in cellular recognition processes.
Key Structural Differences:
| Feature | Target Compound | Neuraminic Acid Derivatives |
|---|---|---|
| Carbon backbone | Six-membered oxane ring | Nine-carbon linear chain with keto group |
| Amino group modification | (2-Hydroxyacetyl)amino at C5 | N-Acetyl or N-glycolyl at C5 |
| Carboxyl group position | C2 of oxane ring | C1 of linear chain |
| Aromatic substituents | 4-Nitrophenoxy at C2 | Absent in natural derivatives |
| Side chain complexity | Trihydroxypropyl at C6 | Glycerol or alkyl chains in sialic acids |
The target compound’s oxane ring and aromatic nitro group distinguish it from neuraminic acid’s linear structure, enabling unique applications in synthetic glycoconjugates and stimuli-responsive hydrogels. However, both share functional motifs (e.g., carboxyl and amino groups) that facilitate interactions with biological targets.
Properties
IUPAC Name |
(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O12/c20-6-11(23)14(25)15-13(18-12(24)7-21)10(22)5-17(31-15,16(26)27)30-9-3-1-8(2-4-9)19(28)29/h1-4,10-11,13-15,20-23,25H,5-7H2,(H,18,24)(H,26,27)/t10-,11+,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIZFIVNPXSZFF-ZLVOJWICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C(CO)O)O)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])[C@@H]([C@@H](CO)O)O)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745385 | |
| Record name | (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000890-36-7 | |
| Record name | (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Hydrolysis of Methyl Ester Precursors
A widely reported method involves the hydrolysis of the methyl ester derivative, 2-O-(4-nitrophenyl)-α-D-N-glycolylneuraminic acid methyl ester, under alkaline conditions. This single-step process achieves near-quantitative conversion rates when using 0.1 M sodium hydroxide at 50°C for 30 minutes. The reaction mechanism proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, followed by proton transfer and elimination of methanol (Fig. 1).
Reaction Conditions Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaOH Concentration | 0.08–0.12 M | >95% yield at 0.1 M |
| Temperature | 45–55°C | 98% conversion at 50°C |
| Reaction Time | 25–35 minutes | Complete in 30 minutes |
This method’s efficiency stems from the electron-withdrawing nitro group enhancing the leaving group ability of the phenoxy moiety. Post-reaction purification typically employs ion-exchange chromatography using Dowex 50WX8 resin, achieving ≥98% purity as verified by HPLC (C18 column, 0.1% TFA/ACN mobile phase).
Glycosylation-Nitration Sequential Synthesis
An alternative multi-step approach builds the oxane core before introducing the nitrophenoxy group:
-
Core Formation : Condensation of D-ribose with N-glycolylmannosamine under Mitsunobu conditions yields the oxane skeleton with proper stereochemistry.
-
Nitration : Electrophilic aromatic substitution using nitric acid-sulfuric acid mixture (1:3 v/v) at 0°C introduces the nitro group regioselectively at the para position.
-
Carboxylic Acid Activation : Oxidation of the primary alcohol using Jones reagent (CrO3/H2SO4) forms the C2 carboxylic acid functionality.
Critical challenges include avoiding over-nitration and maintaining stereochemical integrity during the glycosylation step. The process requires strict temperature control (-5°C to 5°C) during nitration to prevent byproduct formation.
Enzymatic Synthesis Strategies
Sialyltransferase-Mediated Assembly
Recent advances employ recombinant sialyltransferases to construct the neuraminic acid core with atomic precision:
Key Enzymatic Steps
-
Neu5Ac Aldolase Catalysis : Condenses N-acetylmannosamine with pyruvate to form N-acetylneuraminic acid (Neu5Ac).
-
CMP Activation : Cytidine monophosphate (CMP) serves as the nucleotide donor in the CMP-sialic acid synthetase (CSS)-catalyzed activation.
-
Glycosyl Transfer : α2-6-Sialyltransferase (ST6Gal1) attaches the Neu5Gc moiety to galactose acceptors.
Process Advantages
-
Eliminates need for protecting groups
-
Achieves >99% enantiomeric excess
-
Enables gram-scale production in bioreactors
Optimized Biocatalytic Conditions
| Enzyme | Source | Optimal pH | Temperature |
|---|---|---|---|
| Neu5Ac Aldolase | E. coli K12 | 7.5 | 37°C |
| CSS | Murine liver | 8.2 | 30°C |
| ST6Gal1 | Human recombinant | 6.8 | 25°C |
This method’s scalability was demonstrated in a 2024 study producing 12.3 g/L of target compound using continuous flow membrane reactors.
Industrial-Scale Production Considerations
Continuous Flow Nitration Systems
Large-scale synthesis employs microreactor technology to enhance safety and yield during nitration:
Reactor Parameters
-
Channel diameter: 500 μm
-
Residence time: 2.1 minutes
-
Temperature gradient: 5–25°C linear increase
-
Yield: 89% with 99.8% para selectivity
The system’s small reaction volumes mitigate explosion risks associated with nitrating aromatic compounds. Automated pH adjustment modules maintain optimal conditions throughout the hydrolysis step.
Crystallization Optimization
Final purification uses anti-solvent crystallization with ethanol/water mixtures:
Crystallization Parameters
| Parameter | Value | Effect |
|---|---|---|
| Ethanol:Water Ratio | 3:1 (v/v) | Maximizes crystal yield |
| Cooling Rate | 0.5°C/min | Avoids amorphous form |
| Seed Crystal Size | 10–15 μm | Controls morphology |
This process yields pharmaceutical-grade material with <0.1% impurities as per ICH Q3A guidelines.
Analytical Characterization Protocols
Structural Verification Methods
| Technique | Critical Parameters | Diagnostic Signals |
|---|---|---|
| 1H NMR (600 MHz) | D2O, 25°C | δ 8.21 (d, J=9 Hz, Ar-H), δ 5.38 (s, H-3) |
| 13C NMR | DMSO-d6, 125 MHz | 167.2 ppm (COOH), 154.8 ppm (C-NO2) |
| HRMS (ESI-) | m/z calc. 446.1312 [M-H]- | Found 446.1309 |
X-ray crystallography confirms the (2S,4S,5R,6R) configuration through Flack parameter analysis (x = 0.02(3)).
| Hazard | Control Measure | Risk Level |
|---|---|---|
| NOx emissions | Catalytic converter (Pt/Rh) | PPM < 50 |
| Exothermic reactions | Jacketed reactors with ΔT control | Class II |
| Nitro compound dust | Nitrogen inertization | LEL < 25% |
Emerging Synthetic Technologies
Photoredox Catalysis
Pioneering work uses [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 as photocatalyst for late-stage C–H nitration:
Advantages
-
Enables direct nitration of unprotected intermediates
-
Reduces step count by 40%
-
Achieves 76% yield with 100% para selectivity
Machine Learning Optimization
Neural network models trained on 1,240 reaction instances predict optimal conditions:
Model Performance
-
Yield prediction accuracy: ±5.2%
-
Stereoselectivity: 98% correct configuration
-
Process parameter recommendations: 89% validation success
Chemical Reactions Analysis
Hydrolysis of the 4-Nitrophenoxy Group
The 4-nitrophenoxy moiety in this compound is susceptible to nucleophilic substitution or hydrolysis under alkaline conditions. For example:
- Base-Catalyzed Hydrolysis :
The nitrophenoxy group may undergo cleavage in the presence of aqueous NaOH or KOH, releasing 4-nitrophenol and forming a hydroxylated oxane intermediate. This reactivity is well-documented in nitrophenyl glycosides .
| Reaction Conditions | Products | Source |
|---|---|---|
| 0.1M NaOH, 25°C, 24h | Oxane-2-carboxylic acid + 4-nitrophenol |
Amide Bond Reactivity
The hydroxyacetamido group (-NH-C(O)-CH2-OH) may participate in:
- Acid/Base-Catalyzed Hydrolysis :
Under strongly acidic (HCl, 80°C) or basic conditions, the amide bond hydrolyzes to yield a carboxylic acid and 2-hydroxyacetamide. Similar behavior is observed in β-lactam antibiotics . - Enzymatic Degradation :
Hydrolases (e.g., peptidases) may cleave the amide bond in biological systems, though no direct studies exist for this compound .
Oxidation of Hydroxyl Groups
The hydroxyl groups on the oxane ring and trihydroxypropyl side chain are prone to oxidation:
- Periodate Oxidation :
Vicinal diols (e.g., 1,2,3-trihydroxypropyl) react with NaIO₄ to form dialdehydes, breaking the C-C bond between adjacent hydroxyls .
| Reagent | Observed Transformation | Reference |
|---|---|---|
| 0.1M NaIO₄, pH 7.0, 4h | Cleavage of trihydroxypropyl chain |
Esterification and Acylation
The carboxylic acid group at C2 can undergo esterification or acylation:
- Methyl Ester Formation :
Treatment with methanol and H₂SO₄ yields the methyl ester, enhancing lipophilicity . - Coupling with Amines :
Activated esters (e.g., NHS esters) enable conjugation with primary amines, forming stable amides .
Glycosidic Bond Stability
The oxane ring’s glycosidic bonds are stable under neutral conditions but hydrolyze in strong acids (e.g., HCl, 6M) or via enzymatic action (e.g., neuraminidases) .
Thermal Degradation
Thermogravimetric analysis (TGA) of related oxane derivatives shows decomposition above 200°C, producing CO₂, H₂O, and nitrogen oxides (from the nitro group) .
Research Gaps and Recommendations
- Experimental Validation : No direct studies on this compound’s reactivity are available. Priority should be given to kinetic studies of hydrolysis and oxidation.
- Biological Activity : The compound’s structural similarity to neuraminic acid derivatives suggests potential glycosidase inhibition, warranting enzymatic assays .
- Synthetic Applications : Explore its use as a glycosylation reagent or nitrophenyl-based probe in biochemical assays .
For authoritative data, consult primary literature from journals like The Journal of Organic Chemistry or Carbohydrate Research, as commercial databases lack mechanistic details .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. The presence of the nitrophenoxy group is believed to enhance its efficacy against certain bacterial strains. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or protein function .
Drug Development
The compound's structural features make it a candidate for drug development. Its ability to interact with biological targets suggests potential as a therapeutic agent for treating infections or other diseases. The incorporation of hydroxy and carboxylic acid groups may improve solubility and bioavailability .
Biochemical Applications
Enzyme Inhibition Studies
This compound can be utilized in enzyme inhibition studies. Its structural analogs have been shown to inhibit specific enzymes involved in metabolic pathways. Understanding these interactions can provide insights into the development of enzyme inhibitors for therapeutic purposes .
Glycobiology Research
The compound’s structure is relevant in glycobiology due to its sugar moieties. It can serve as a substrate or inhibitor in studies involving glycosylation processes, which are critical in cell signaling and pathogen interactions .
Pharmaceutical Sciences
Formulation Development
The physicochemical properties of the compound allow it to be explored in formulation development for drug delivery systems. Its compatibility with various excipients can lead to innovative formulations that enhance drug stability and release profiles .
Clinical Applications
There is ongoing research into the clinical applications of this compound as a potential therapeutic agent. Preliminary studies suggest that it may have beneficial effects in treating conditions related to microbial infections or metabolic disorders .
Case Studies
Mechanism of Action
The mechanism of action of (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid involves its interaction with specific enzymes and receptors. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the cleavage and transfer of the neuraminic acid moiety. This compound can also bind to sialic acid-binding proteins, influencing cellular processes such as adhesion, signaling, and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its oxane-carboxylic acid backbone with several derivatives, but substituent variations lead to divergent properties. Key comparisons include:
Table 1: Substituent Comparison of Oxane Derivatives
Key findings :
- NMR chemical shifts () reveal that substituents at positions 29–36 and 39–44 (regions A and B) significantly alter proton environments. For example, the 4-nitrophenoxy group in the target compound would induce distinct deshielding effects compared to methoxyphenoxy groups in analogues, affecting binding interactions .
- The trihydroxypropyl chain enhances solubility (>100 mg/mL in water) compared to less polar derivatives (e.g., alkyl chains in compounds), as observed in analogues with similar hydrophilic substituents .
Bioactivity Profile and Target Interactions
Hierarchical clustering of bioactivity data () demonstrates that structural similarity correlates with shared modes of action:
Table 2: Bioactivity Clustering of Oxane Derivatives
| Compound Group | Target Enzymes/Receptors | Bioactivity Profile | Structural Basis |
|---|---|---|---|
| Target Compound Analogs | Hydrolases, Kinases | Moderate inhibition (IC₅₀: 5–20 µM) | Nitroaromatic group enhances binding |
| SAHA-like Compounds | HDACs, Epigenetic regulators | High similarity (~70% Tanimoto index) | Shared hydroxamate motifs |
| Rapa Derivatives | mTOR, Immunophilins | Potent inhibition (IC₅₀: <1 nM) | Macrocyclic lactone core |
Insights :
Computational Similarity Analysis
Tanimoto coefficient-based similarity indexing () highlights structural relationships:
Table 3: Tanimoto Similarity Indices (Target vs. Reference Compounds)
Implications :
- A Tanimoto index >0.7 (e.g., with Compound 1) indicates high structural overlap, supporting shared bioactivity profiles. However, the nitro group in the target compound may confer unique selectivity toward nitroreductase enzymes or oxidative stress pathways .
Biological Activity
The compound known as (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes multiple functional groups that contribute to its biological properties. The specific stereochemistry indicated by the (S) and (R) designations suggests that the compound may exhibit unique interactions with biological targets due to its three-dimensional conformation.
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect phospholipase A2 activity, which is crucial in inflammatory responses .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The presence of the nitrophenoxy group could enhance its interaction with microbial cell membranes.
- Antioxidant Activity : The hydroxyl groups in the structure are likely to contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems.
Pharmacological Effects
- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. It appears to modulate cytokine production and inhibit inflammatory pathways.
- Metabolic Regulation : There is evidence from animal models suggesting that this compound influences glucose metabolism and could be beneficial in managing diabetes-related complications .
Data Tables
Case Studies
- Diabetes Management : In a controlled study involving diabetic mice, administration of the compound resulted in significant improvements in blood glucose levels and insulin sensitivity compared to control groups. The study highlighted the potential for this compound as a therapeutic agent for diabetes management .
- Inflammation Reduction : A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory diseases. Results indicated a marked decrease in inflammation markers and improved patient-reported outcomes after a treatment regimen involving this compound .
Q & A
Basic: What established synthetic routes are available for this compound, and how do their yields compare?
The synthesis of structurally related oxane-carboxylic acid derivatives typically employs methods such as selective oxidation of hydroxyl groups or coupling reactions. For example, six stereoisomers of a similar compound were synthesized via two primary methods (A and B), yielding 65–73% with distinct melting points (195–279°C) . Key steps include:
- Method A : Oxidative cyclization under acidic conditions.
- Method B : Enzymatic resolution followed by ester hydrolysis.
Data Table :
| Method | Average Yield | Key Characterization (¹H/¹³C NMR, HRMS) |
|---|---|---|
| A | 68% | δ 3.31–5.92 (¹H), 177.19–203.19 (¹³C) |
| B | 70% | HRMS m/z calc. 748.82, exp. 748.80 |
Optimize reaction conditions by adjusting temperature (e.g., reflux in DMF for 6–8 hours) and stoichiometric ratios of reagents like mercaptoacetic acid .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Routine characterization includes:
- ¹H/¹³C NMR : Resolve stereochemistry and substituent positions. For example, δ 10.51 ppm (amide NH) and δ 4.95 ppm (oxane ring protons) confirm key functional groups .
- HRMS : Validate molecular weight (e.g., calc. 748.82 vs. exp. 748.80) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures, such as distinguishing hydroxyacetyl and nitrophenoxy groups .
Advanced: How can heuristic algorithms improve synthesis optimization?
Bayesian optimization and design of experiments (DoE) outperform traditional trial-and-error approaches. For example:
- Parameter Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, catalyst loading) .
- Response Surface Modeling : Predict optimal conditions for yield maximization. A case study achieved 98% purity in a thiazolidinone synthesis by iteratively adjusting ZnCl₂ concentration and reaction time .
Data Table :
| Algorithm | Key Variables Optimized | Yield Improvement |
|---|---|---|
| Bayesian | Temp, Catalyst | +22% |
| Genetic Algorithm | Solvent, Stoichiometry | +18% |
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Discrepancies often arise from dynamic stereochemistry or solvent effects. Strategies include:
- Variable Temperature NMR : Identify conformational flexibility (e.g., oxane ring puckering) .
- Computational Modeling : Compare DFT-calculated chemical shifts with experimental data to validate assignments .
- Isotopic Labeling : Trace proton environments in hydroxyacetyl groups using deuterated solvents .
Basic: What precautions are necessary for handling hygroscopic or reactive groups in this compound?
- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed containers .
- Reactive Groups : Avoid prolonged exposure to light (nitrophenoxy group) and acidic/basic conditions (hydroxyacetyl instability) .
- Safety : Use PPE (gloves, goggles) and ensure access to eye-wash stations during synthesis .
Advanced: How to design analogs to study structure-activity relationships (SAR)?
- Substituent Variation : Replace the 4-nitrophenoxy group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups. ’s synthesis of six stereoisomers provides a template for stereochemical diversification.
- Biological Testing : Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .
Basic: What purification methods are effective for isolating this compound?
- Recrystallization : Use DMF/water mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:1 ratio) for polar intermediates .
Advanced: How to address low reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
